![molecular formula C12H13ClFNO B1417841 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one CAS No. 1082545-19-4](/img/structure/B1417841.png)
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Descripción general
Descripción
“1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C12H13ClFNO and a molecular weight of 241.69 . It is used for research purposes .
Molecular Structure Analysis
The molecule consists of a piperidin-4-one ring . The piperidin-4-one ring exhibits a distorted chair conformation .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a predicted boiling point of 333.7° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.56 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Methods : A study by Reese and Thompson (1988) described the synthesis of 1-arylpiperidin-4-ones, including derivatives with 2-fluorophenyl and 4-chlorophenyl groups, similar in structure to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" (Reese & Thompson, 1988).
Crystal Structure Analysis : Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a compound structurally similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", providing insights into its solid and solution conformations (Ribet et al., 2005).
Pharmacological Applications
Cancer Treatment : A derivative of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" was investigated for its potential in treating cancer due to its ability to inhibit Aurora A, an enzyme involved in cell cycle regulation (ヘンリー,ジェームズ, 2006).
Antimicrobial Activity : Kumar et al. (2008) discovered antimycobacterial properties in spiro-piperidin-4-ones, a class of compounds which includes derivatives of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", showing promise in treating tuberculosis (Kumar et al., 2008).
Neurological Research : A study by Berridge et al. (1993) on the synthesis of fluorine-18 labeled analogs of neurotoxic compounds involved derivatives structurally related to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", offering insights into the mechanisms of neurotoxicity (Berridge et al., 1993).
Anticonvulsant Properties : Georges et al. (1989) analyzed anticonvulsant drugs with structures similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", contributing to the understanding of the structural and electronic properties of such compounds (Georges et al., 1989).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQLODBMKKLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



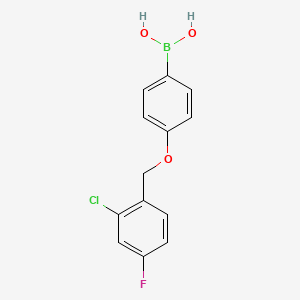
![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
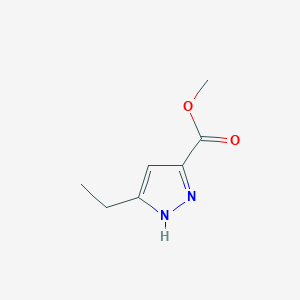
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
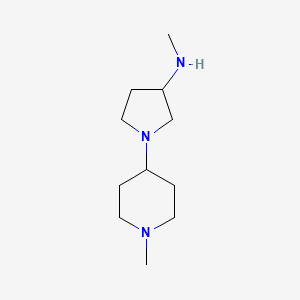
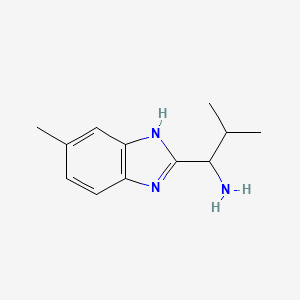
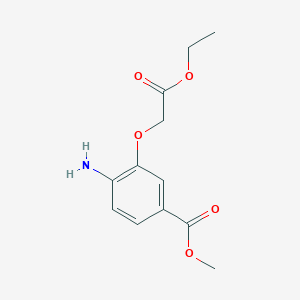
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
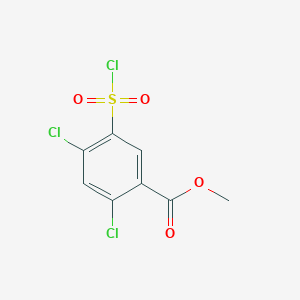
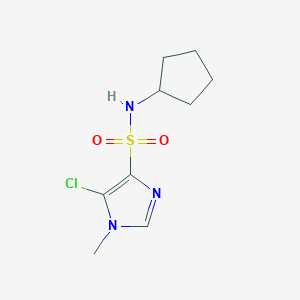
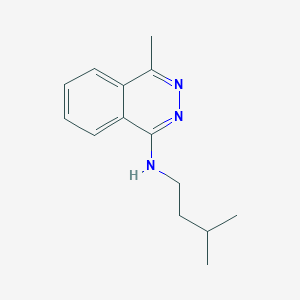
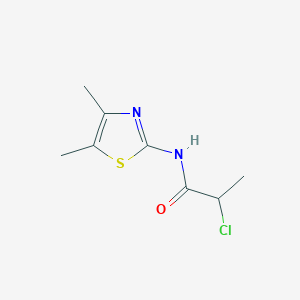
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)